tert-Nonyl mercaptan tert-Nonyl mercaptan
Brand Name: Vulcanchem
CAS No.: 25360-10-5; 67952-62-9
VCID: VC6465928
InChI: InChI=1S/C9H20S/c1-8(2,3)6-9(4,5)7-10/h10H,6-7H2,1-5H3
SMILES: CC(C)(C)CC(C)(C)CS
Molecular Formula: C9H20S
Molecular Weight: 160.32

tert-Nonyl mercaptan

CAS No.: 25360-10-5; 67952-62-9

Cat. No.: VC6465928

Molecular Formula: C9H20S

Molecular Weight: 160.32

* For research use only. Not for human or veterinary use.

tert-Nonyl mercaptan - 25360-10-5; 67952-62-9

CAS No. 25360-10-5; 67952-62-9
Molecular Formula C9H20S
Molecular Weight 160.32
IUPAC Name 2,2,4,4-tetramethylpentane-1-thiol
Standard InChI InChI=1S/C9H20S/c1-8(2,3)6-9(4,5)7-10/h10H,6-7H2,1-5H3
Standard InChI Key GIHYOCFYKBPKKF-UHFFFAOYSA-N
SMILES CC(C)(C)CC(C)(C)CS

Chemical Identity and Structural Characteristics

tert-Nonyl mercaptan, systematically named 2-methyloctane-2-thiol, belongs to the class of tertiary alkanethiols. Its structure features a sulfur atom bonded to a tertiary carbon within a branched nonyl chain, conferring steric hindrance that enhances thermal stability compared to primary or secondary thiols . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates it as 2,2-dimethylheptanethiol, reflecting its isobutylene-derived backbone .

Key identifiers include:

  • CAS Registry Number: 25360-10-5

  • Molecular Weight: 160.32 g/mol

  • Empirical Formula: C₉H₂₀S

The branched configuration arises from the homopolymerization of isobutylene, where repeating units form a carbon skeleton that terminates in the thiol group . This structural motif is pivotal for its function as a chain-transfer agent in polymerization, where the tertiary carbon’s stability moderates radical reactions .

Physical and Chemical Properties

tert-Nonyl mercaptan exhibits distinct physicochemical properties that govern its industrial handling and reactivity:

PropertyValueSource
Density (25°C)0.856 g/mL
Boiling Point188°C
Flash Point (Closed Cup)40°C
Vapor Pressure (25°C)0.578 mmHg
Refractive Index (20°C)1.45–1.46
SolubilityMiscible with ethanol, ether

The compound’s low viscosity (2.84 cP at 20°C) facilitates its use in liquid-phase reactions, while its flammability (flash point 40°C) necessitates inert atmospheric storage . Spectroscopic analyses, including NMR and GC-MS, confirm its purity and structural integrity, with commercial grades exceeding 97% purity .

Synthesis and Manufacturing Processes

Catalytic Synthesis from Isobutylene Homopolymers

A patented method (US4891445A) details the synthesis of tertiary mercaptans via reaction of isobutylene homopolymers (e.g., diisobutylene, triisobutylene) with hydrogen sulfide (H₂S) under controlled conditions :

Reaction Conditions:

  • Temperature: 0–35°C (optimal: 10–30°C)

  • Catalyst: Dry cation exchange resin

  • H₂S/Homopolymer Molar Ratio: 1.5–5

Mechanism:
The process proceeds through acid-catalyzed addition of H₂S to the double bond of isobutylene oligomers. Low temperatures suppress side reactions, such as oligomerization of H₂S or homopolymer degradation, enhancing tert-nonyl mercaptan selectivity .

Performance Data:

Temperature (°C)Conversion (%)tert-Nonyl Mercaptan Yield (%)Byproducts (%)
459881.211.0
3097.691.05.0
1096.594.22.5

This table illustrates the trade-off between temperature and yield, with colder conditions favoring tert-nonyl mercaptan formation over tert-octyl or tert-butyl derivatives .

Alternative Routes

Alternative syntheses involve thioacetic acid and 2,2-dimethyl-1-propanol, though these methods are less prevalent due to byproduct challenges .

Industrial Applications and Functional Roles

Polymer Science: Chain Transfer Agent

In radical polymerization (e.g., polyethylene, polyvinyl chloride), tert-nonyl mercaptan regulates molecular weight by terminating growing polymer chains. Its tertiary structure ensures efficient hydrogen abstraction, yielding polymers with tailored mechanical properties . For instance, in styrenics production, it reduces polydispersity indices by 15–20% compared to primary thiols .

Lubricant Additives

As an anti-wear additive, tert-nonyl mercaptan forms protective sulfide layers on metal surfaces, reducing friction coefficients by up to 30% in engine oils . Its thermal stability (decomposition >200°C) prevents volatilization under high-stress conditions .

Surfactant Precursor

The compound’s amphiphilic nature enables its use in nonionic surfactants, where it lowers surface tension to <30 mN/m in aqueous solutions . Derivatives like sodium tert-nonyl sulfonate are employed in enhanced oil recovery and detergent formulations.

Recent Advances and Future Directions

Recent patent activity focuses on solid-acid catalysts (e.g., sulfonated graphene) to replace resin-based systems, potentially reducing reaction times by 50% . Additionally, bio-based routes using engineered Escherichia coli expressing thioesterases are under exploration, though yields remain suboptimal (<20%) .

Future research priorities include:

  • Developing non-toxic derivatives for consumer products.

  • Optimizing continuous-flow reactors to enhance H₂S utilization efficiency.

  • Expanding applications in pharmaceutical intermediates, leveraging its ability to stabilize sulfur-containing APIs.

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